molecular formula C17H15FN2OS2 B2804648 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896349-80-7

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2804648
CAS RN: 896349-80-7
M. Wt: 346.44
InChI Key: UBJVKQIBIIKQOD-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a chemical compound that has been widely researched in the field of medicinal chemistry. It is a potential drug candidate that has shown promising results in various studies.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research into the synthesis of novel acetamide derivatives incorporating thiazole and phenyl groups has shown significant anti-inflammatory activities. For example, derivatives synthesized for their potential anti-inflammatory properties underwent chemical structure confirmation through NMR, IR, and mass spectra, highlighting the importance of structural variation in medicinal chemistry research (Sunder & Maleraju, 2013).

Anticancer Activities

Studies on thiazole derivatives also reveal their potential in anticancer applications. For instance, certain synthesized compounds were evaluated against a panel of human tumor cell lines, showing reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Another study focused on 1-phenyl-4-substituted phthalazine derivatives, which exhibited significant antiproliferative activity in vivo against cancer cell lines, indicating the potential for the development of more efficient and economical antitumor drugs (Xin et al., 2018).

Optoelectronic Properties

Thiazole-based compounds have been explored for their optoelectronic properties as well. For example, the synthesis of thiazole-containing monomers and their polymerization to conductive polymers were investigated for their optoelectronic properties, indicating potential applications in materials science (Camurlu & Guven, 2015).

Molecular Modeling and Screening

The use of molecular modeling to study the structural and spectral features of synthesized compounds, alongside their biological evaluation, exemplifies the integration of computational and experimental methods in drug discovery. This approach allows for the assessment of cytotoxic activities and the establishment of structure-activity relationships (Abu-Melha, 2021).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-10-3-4-11(2)16-15(10)20-17(23-16)19-14(21)9-22-13-7-5-12(18)6-8-13/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJVKQIBIIKQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

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